molecular formula C13H13BrO5 B2837002 2-Methoxyethyl 6-bromo-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate CAS No. 405924-27-8

2-Methoxyethyl 6-bromo-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate

Cat. No. B2837002
M. Wt: 329.146
InChI Key: DVWMWGBIRQHWFL-UHFFFAOYSA-N
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Description

2-Methoxyethyl 6-bromo-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate is a chemical compound that has gained significant attention in the field of medicinal chemistry. This compound is known for its potential therapeutic applications, and its synthesis and mechanism of action have been extensively studied.

Scientific Research Applications

Synthetic Applications and Chemical Characterization

Efficient Synthesis Techniques

A study described an efficient synthesis method for related compounds, showcasing the importance of benzofuran derivatives in pharmaceutical chemistry. These compounds are pivotal in the development of receptor antagonists, highlighting their utility in chemical synthesis and drug development processes (Hirokawa, Horikawa, & Kato, 2000).

Antimicrobial Activity

Benzofuran derivatives, including those structurally related to 2-Methoxyethyl 6-bromo-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate, have shown potential antimicrobial properties. Research indicates that halogen and aminoalkyl derivatives exhibit antimicrobial activity against various pathogens, demonstrating the compound's relevance in developing new antimicrobial agents (Krawiecka et al., 2012).

Biological Activities and Potential Therapeutic Applications

Anticholinesterase Action

Novel benzofuran derivatives were synthesized and assessed for their anticholinesterase activity, which is crucial for treating conditions like Alzheimer's disease. This research illustrates the compound's potential in developing therapies targeting neurological disorders (Luo et al., 2005).

Cytotoxic Potential

Derivatives of benzofuran, similar to the compound , have been evaluated for their cytotoxic activities against human cancer cell lines. This underscores their importance in cancer research and the development of new chemotherapeutic agents (Kossakowski et al., 2005).

properties

IUPAC Name

2-methoxyethyl 6-bromo-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrO5/c1-7-12(13(16)18-4-3-17-2)8-5-10(15)9(14)6-11(8)19-7/h5-6,15H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVWMWGBIRQHWFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC(=C(C=C2O1)Br)O)C(=O)OCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxyethyl 6-bromo-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate

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